2-(N-methyl5-ethylfuran-2-amido)benzoic acid

CAS No.: 1099164-53-0

Cat. No.: VC2801682

Molecular Formula: C15H15NO4

Molecular Weight: 273.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1099164-53-0 |

|---|---|

| Molecular Formula | C15H15NO4 |

| Molecular Weight | 273.28 g/mol |

| IUPAC Name | 2-[(5-ethylfuran-2-carbonyl)-methylamino]benzoic acid |

| Standard InChI | InChI=1S/C15H15NO4/c1-3-10-8-9-13(20-10)14(17)16(2)12-7-5-4-6-11(12)15(18)19/h4-9H,3H2,1-2H3,(H,18,19) |

| Standard InChI Key | SJTOCLNWHIXQHU-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(O1)C(=O)N(C)C2=CC=CC=C2C(=O)O |

| Canonical SMILES | CCC1=CC=C(O1)C(=O)N(C)C2=CC=CC=C2C(=O)O |

Introduction

Chemical Identity and Physical Properties

Basic Identification

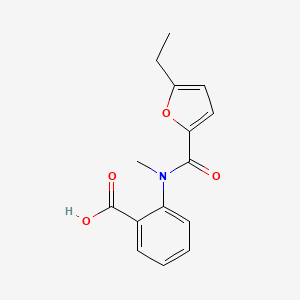

2-(N-methyl5-ethylfuran-2-amido)benzoic acid is a synthetic organic compound with several key identifying characteristics. The compound's chemical identity is established through multiple standardized parameters as outlined in Table 1.

Table 1: Chemical Identity Parameters of 2-(N-methyl5-ethylfuran-2-amido)benzoic acid

| Parameter | Value |

|---|---|

| Chemical Name | 2-(N-methyl5-ethylfuran-2-amido)benzoic acid |

| CAS Registry Number | 1099164-53-0 |

| Molecular Formula | C₁₅H₁₅NO₄ |

| Molecular Weight | 273.28 g/mol |

| MDL Number | MFCD13668483 |

| SMILES Notation | O=C(O)C1=CC=CC=C1N(C)C(C2=CC=C(CC)O2)=O |

The compound features a benzoic acid backbone with an N-methylamide linkage to a 5-ethylfuran-2-carbonyl group, creating a distinctive molecular architecture with multiple reactive centers .

Structural Characteristics

The molecular structure of 2-(N-methyl5-ethylfuran-2-amido)benzoic acid incorporates several key structural elements that contribute to its chemical behavior and potential biological interactions. The arrangement includes:

-

A benzoic acid core with carboxylic acid functionality

-

An N-methylamide linkage at the ortho position relative to the carboxylic acid group

-

A 5-ethylfuran-2-carbonyl moiety attached to the nitrogen of the amide

-

An ethyl substituent at the C-5 position of the furan ring

This structural arrangement creates potential for hydrogen bonding through the carboxylic acid group and dipole-dipole interactions through the amide functionality. The furan ring contributes aromatic character and serves as a scaffold for the ethyl substituent .

Chemical Reactivity and Properties

Reactive Centers

Based on its structural components, 2-(N-methyl5-ethylfuran-2-amido)benzoic acid possesses several reactive centers that can participate in various chemical transformations. Similar compounds with comparable functional groups demonstrate characteristic reactivity patterns that likely apply to this compound as well.

The primary reactive centers include:

-

Carboxylic acid group: Capable of esterification, amidation, and salt formation reactions

-

Amide linkage: Relatively stable but can undergo hydrolysis under acidic or basic conditions

-

Furan ring: Can participate in electrophilic aromatic substitution reactions, cycloadditions, and ring-opening reactions under certain conditions

The combination of these functional groups creates a molecule with diverse chemical reactivity potential, making it valuable for synthetic applications.

Comparison with Structural Analogs

The closely related analog 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid shares significant structural similarity but features a chloro substituent at the C-5 position of the furan ring instead of an ethyl group. This structural difference likely influences several physicochemical properties, as outlined in Table 2.

Table 2: Comparison of 2-(N-methyl5-ethylfuran-2-amido)benzoic acid with its Chloro Analog

| Property | 2-(N-methyl5-ethylfuran-2-amido)benzoic acid | 2-(N-methyl-5-chlorofuran-2-amido)benzoic acid |

|---|---|---|

| Molecular Formula | C₁₅H₁₅NO₄ | C₁₃H₁₀ClNO₄ |

| Molecular Weight | 273.28 g/mol | 279.68 g/mol |

| Electron Distribution | Electron-donating ethyl group | Electron-withdrawing chloro group |

| Expected Solubility | Moderate in organic solvents, limited in water | Potentially greater in polar organic solvents due to the electronegative chlorine |

| Reactivity of Furan Ring | Standard furan reactivity slightly modified by ethyl group | Reactivity altered by electron-withdrawing chloro substituent |

| Biological Activity Potential | Likely different profile than chloro analog | Potential anti-inflammatory and anticancer activities reported |

The replacement of the chloro group with an ethyl substituent represents a significant change in electronic properties and lipophilicity, potentially altering the compound's interactions with biological targets and its pharmacokinetic profile .

Synthesis and Preparation Methods

Reaction Conditions and Considerations

Based on synthetic approaches to similar compounds, several key reaction conditions and considerations would likely apply to the synthesis of 2-(N-methyl5-ethylfuran-2-amido)benzoic acid:

-

Protection strategies for the carboxylic acid functionality might be necessary during certain synthetic steps

-

Careful control of reaction conditions to prevent unwanted side reactions at the furan ring

-

Optimization of amide formation conditions to maximize yield and minimize racemization or other side reactions

-

Purification techniques suitable for separating the target compound from structurally similar byproducts

These considerations would be crucial for developing an efficient and high-yielding synthetic route to the target compound .

Analytical Methods and Characterization

Spectroscopic Identification

Characterization of 2-(N-methyl5-ethylfuran-2-amido)benzoic acid would typically employ multiple spectroscopic techniques to confirm its structure and purity. Based on established methods for similar compounds, key spectroscopic features would likely include:

Table 3: Expected Spectroscopic Features of 2-(N-methyl5-ethylfuran-2-amido)benzoic acid

| Analytical Technique | Expected Key Features |

|---|---|

| Infrared Spectroscopy (IR) | Carboxylic acid O-H stretch (~3300-2500 cm⁻¹) Carboxylic acid C=O stretch (~1700 cm⁻¹) Amide C=O stretch (~1650 cm⁻¹) Aromatic and furan C-H stretching (~3100-3000 cm⁻¹) Alkyl C-H stretching (below 3000 cm⁻¹) |

| Nuclear Magnetic Resonance (¹H-NMR) | Aromatic protons of benzoic acid moiety (δ ~7.2-8.2 ppm) Furan ring protons (δ ~6.0-7.5 ppm) N-methyl protons (δ ~3.0-3.5 ppm) Ethyl CH₂ protons (δ ~2.5-2.8 ppm) Ethyl CH₃ protons (δ ~1.2-1.3 ppm) Carboxylic acid proton (δ ~10-13 ppm) |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 273 (M⁺) Fragmentation patterns corresponding to loss of carboxylic acid group, cleavage of amide bond, and fragmentations of furan ring |

These spectroscopic features would provide definitive confirmation of the compound's structure and serve as important quality control parameters for synthetic preparations .

Chromatographic Analysis

Chromatographic methods would play a crucial role in the purification and analytical evaluation of 2-(N-methyl5-ethylfuran-2-amido)benzoic acid. Potential approaches would include:

-

High-Performance Liquid Chromatography (HPLC) using appropriate stationary phases and mobile phase compositions optimized for the compound's polarity profile

-

Thin-Layer Chromatography (TLC) systems suitable for monitoring reaction progress and initial purity assessments

-

Gas Chromatography (GC) of derivatized samples for compounds with suitable volatility

Development of validated analytical methods would be essential for ensuring consistent quality and accurate characterization of the compound for research or development purposes .

Structure-Activity Relationships and Molecular Design Aspects

Structural Features and Biological Activity

The structural elements of 2-(N-methyl5-ethylfuran-2-amido)benzoic acid contribute to its potential biological activity profile in several ways. Key structure-activity considerations include:

-

The benzoic acid moiety provides hydrogen bond donor/acceptor capabilities and influences water solubility and distribution properties

-

The N-methyl group on the amide nitrogen affects the rotational freedom of the amide bond and potentially alters target binding profiles

-

The furan ring offers a rigid, planar structural element that can participate in π-stacking interactions with aromatic amino acid residues in protein binding sites

-

The ethyl substituent at the 5-position of the furan ring increases lipophilicity and may influence membrane permeability and target selectivity

These structural features collectively determine the compound's three-dimensional shape, electronic distribution, and physicochemical properties, which in turn influence its interactions with biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume